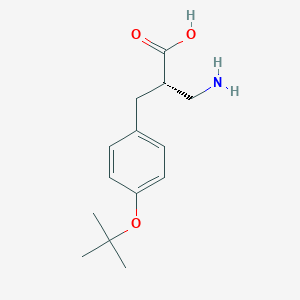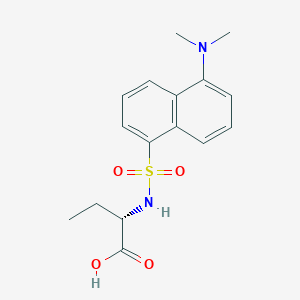
L-Dansyl-I+/--amino-n-butyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-[[5-(dimethylamino)-1-naphthyl]sulfonylamino]butanoic acid is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a naphthalene ring substituted with a dimethylamino group and a sulfonylamino group, attached to a butanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[5-(dimethylamino)-1-naphthyl]sulfonylamino]butanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Naphthalene Derivatization: The starting material, naphthalene, is first derivatized to introduce the dimethylamino group at the 5-position. This can be achieved through electrophilic aromatic substitution reactions.
Sulfonylation: The derivatized naphthalene is then subjected to sulfonylation to introduce the sulfonylamino group. This step often involves the use of sulfonyl chlorides in the presence of a base.
Butanoic Acid Attachment: The final step involves the coupling of the sulfonylated naphthalene derivative with a butanoic acid moiety. This can be achieved through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-[[5-(dimethylamino)-1-naphthyl]sulfonylamino]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(2S)-2-[[5-(dimethylamino)-1-naphthyl]sulfonylamino]butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (2S)-2-[[5-(dimethylamino)-1-naphthyl]sulfonylamino]butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonylamino group can form strong hydrogen bonds with active site residues, while the naphthalene ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(dimethylamino)-2-naphthalenesulfonic acid: Shares the naphthalene and sulfonylamino moieties but lacks the butanoic acid group.
Dichloroaniline: Contains an aniline ring with chlorine substitutions, differing significantly in structure and properties.
2-(dimethylamino)pyridine: Features a pyridine ring with a dimethylamino group, used in different chemical contexts.
Uniqueness
(2S)-2-[[5-(dimethylamino)-1-naphthyl]sulfonylamino]butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
58260-76-7 |
|---|---|
Molekularformel |
C16H20N2O4S |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]butanoic acid |
InChI |
InChI=1S/C16H20N2O4S/c1-4-13(16(19)20)17-23(21,22)15-10-6-7-11-12(15)8-5-9-14(11)18(2)3/h5-10,13,17H,4H2,1-3H3,(H,19,20)/t13-/m0/s1 |
InChI-Schlüssel |
WHTSAZUJHJPZOV-ZDUSSCGKSA-N |
Isomerische SMILES |
CC[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |
Kanonische SMILES |
CCC(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


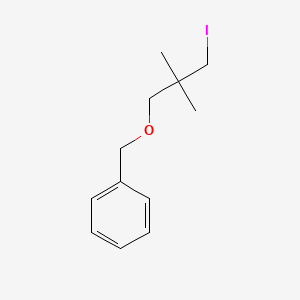
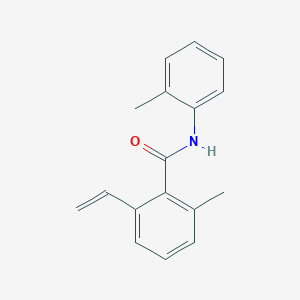

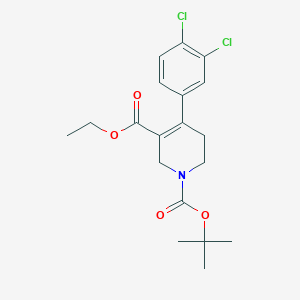
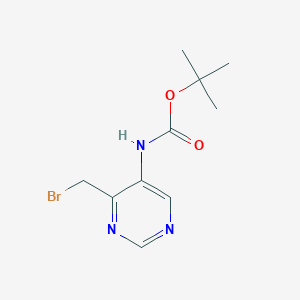

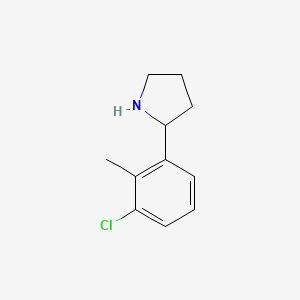
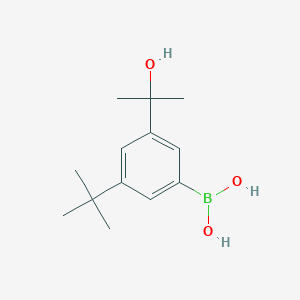
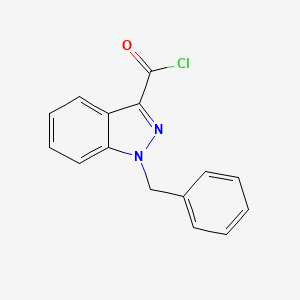
![6-(2-Aminopropanoyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13975299.png)
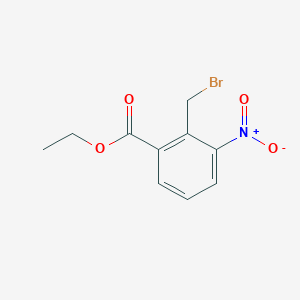
![B-[6-(2-Methylpropoxy)-2-pyrazinyl]boronic acid](/img/structure/B13975307.png)

